1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
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Overview
Description
- The sulfonyl group is introduced via sulfonylation reactions. This involves reacting the intermediate with a sulfonyl chloride derivative.
- Example: Using 4-methylpiperidine and sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing, temperature control, and purification processes such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine typically involves multiple steps:
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Formation of the Piperazine Core:
- Starting with piperazine, the compound is functionalized to introduce the 2-fluorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
- Example: Reacting piperazine with 2-fluorobenzyl chloride under basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs for neurological or psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. These targets could include:
Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine: Lacks the sulfonyl and piperidine groups, making it less complex.
4-(4-Methylpiperidin-1-yl)sulfonylpiperazine:
Uniqueness: 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is unique due to the combination of its fluorinated phenyl group, sulfonyl piperidine moiety, and piperazine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2S/c1-14-6-8-19(9-7-14)23(21,22)20-12-10-18(11-13-20)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFPSNGQSCGUBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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